molecular formula C11H15ClN2 B1406985 2-(Ethylamino)-2-(p-tolyl)acetonitrile hydrochloride CAS No. 1440535-75-0

2-(Ethylamino)-2-(p-tolyl)acetonitrile hydrochloride

Cat. No.: B1406985
CAS No.: 1440535-75-0
M. Wt: 210.7 g/mol
InChI Key: XNMVEELFWHKBCO-UHFFFAOYSA-N
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Description

Introduction to 2-(Ethylamino)-2-(p-tolyl)acetonitrile Hydrochloride

Chemical Identity and Nomenclature

This compound belongs to the broader family of substituted acetonitrile derivatives that incorporate both amino and aromatic functionalities. The compound exhibits a characteristic alpha-aminonitrile structure where the central carbon atom bears both a cyano group and an ethylamino substituent, with additional substitution by a para-methylphenyl group. This structural arrangement places the compound within the category of tertiary aminonitriles, which are known for their utility in various synthetic transformations and as intermediates in pharmaceutical chemistry. The presence of the hydrochloride counterion significantly influences the compound's physical properties, including its crystalline form, solubility profile, and stability under various storage conditions.

The formation of such alpha-aminonitrile structures typically occurs through Strecker-type reactions, where aldehydes react with primary amines in the presence of cyanide sources to generate the characteristic carbon-nitrogen framework. This synthetic approach allows for considerable structural diversity through variation of both the aldehyde and amine components, leading to extensive libraries of related compounds with potentially different biological and chemical properties. The specific combination of ethylamine and para-tolualdehyde precursors in this compound's synthesis results in a unique molecular architecture that distinguishes it from other members of the aminonitrile family.

IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for the base compound is 2-(ethylamino)-2-(4-methylphenyl)acetonitrile. This naming convention clearly identifies the key structural features: the ethylamino substituent at the alpha position, the 4-methylphenyl (para-tolyl) aromatic system, and the acetonitrile backbone. The numbering system begins with the nitrile carbon as position 1, making the carbon bearing the amino and aromatic substituents position 2, hence the "2-(ethylamino)-2-(4-methylphenyl)" designation. The systematic name for the hydrochloride salt would be 2-(ethylamino)-2-(4-methylphenyl)acetonitrile hydrochloride, indicating the presence of the hydrochloric acid adduct.

Alternative systematic naming approaches may designate the compound as 2-(ethylamino)-2-(para-tolyl)acetonitrile hydrochloride, where "para-tolyl" serves as an acceptable substitute for "4-methylphenyl" in chemical nomenclature. Both naming conventions accurately convey the molecular structure and are commonly encountered in chemical literature and databases. The precision of IUPAC nomenclature ensures unambiguous identification of the compound across different research contexts and facilitates accurate communication within the scientific community.

CAS Registry Numbers and Synonyms

The Chemical Abstracts Service registry number for 2-(ethylamino)-2-(para-tolyl)acetonitrile hydrochloride is 1440535-75-0. This unique identifier serves as the definitive reference for the hydrochloride salt form of the compound in chemical databases and regulatory documentation. The corresponding free base compound, 2-(ethylamino)-2-(para-tolyl)acetonitrile, carries the CAS registry number 1017679-03-6. These distinct CAS numbers reflect the different chemical and physical properties exhibited by the salt and free base forms of the compound.

Compound Form CAS Registry Number Molecular Formula Molecular Weight
Free Base 1017679-03-6 C₁₁H₁₄N₂ 174.24 g/mol
Hydrochloride Salt 1440535-75-0 C₁₁H₁₅ClN₂ 210.70 g/mol

Various synonyms and alternative names exist for this compound in chemical literature and commercial databases. The hydrochloride salt may be referenced as 2-(ethylamino)-2-(4-methylphenyl)acetonitrile hydrochloride or 2-(ethylamino)-2-(para-tolyl)acetonitrile hydrochloride. Commercial suppliers often utilize catalog numbers and proprietary identifiers, such as MFCD24386223 for the hydrochloride salt form and MFCD10013107 for the free base. These multiple identification systems ensure comprehensive tracking and referencing across different chemical databases and commercial platforms.

Structural Relationship to p-Tolylacetonitrile Derivatives

This compound belongs to a broader family of para-tolylacetonitrile derivatives that share the common structural motif of a para-methylphenyl group attached to an acetonitrile framework. The parent compound in this family is para-tolylacetonitrile (CAS: 2947-61-7), which has the molecular formula C₉H₉N and features a simple para-methylbenzyl cyanide structure. The relationship between these compounds illustrates the structural diversity achievable through alpha-substitution chemistry, where various nucleophilic groups can be introduced at the alpha position to the nitrile functionality.

The structural progression from para-tolylacetonitrile to 2-(ethylamino)-2-(p-tolyl)acetonitrile represents a significant increase in molecular complexity through the introduction of the ethylamino substituent. This transformation typically occurs via Strecker synthesis methodology, where para-tolualdehyde reacts with ethylamine to form an imine intermediate, followed by cyanide addition to generate the alpha-aminonitrile structure. The resulting compound exhibits enhanced pharmacological potential compared to the simple para-tolylacetonitrile due to the presence of the amino functionality, which can participate in additional hydrogen bonding interactions and receptor binding events.

Compound Molecular Formula Key Structural Features CAS Number
para-Tolylacetonitrile C₉H₉N Simple benzyl cyanide 2947-61-7
Hydroxy(4-methylphenyl)acetonitrile C₉H₉NO Alpha-hydroxy substitution 4815-10-5
2-(Ethylamino)-2-(p-tolyl)acetonitrile C₁₁H₁₄N₂ Alpha-ethylamino substitution 1017679-03-6

Properties

IUPAC Name

2-(ethylamino)-2-(4-methylphenyl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-3-13-11(8-12)10-6-4-9(2)5-7-10;/h4-7,11,13H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMVEELFWHKBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C#N)C1=CC=C(C=C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Nucleophilic Substitution and Cyanide Addition

This approach involves the initial synthesis of a p-tolyl-substituted aldehyde or ketone, followed by cyanide addition and subsequent amination.

Step Reaction Description Reagents & Conditions References & Notes
1 Synthesis of p-tolyl precursor p-Tolyl halide or aldehyde Patents and literature indicate use of p-tolyl halides with nucleophiles
2 Formation of acetonitrile core Reaction with acetonitrile derivatives Cyanide addition to aldehyde/ketone, catalyzed by base or acid
3 Introduction of ethylamino group Nucleophilic substitution with ethylamine Typically performed in polar aprotic solvents like ethanol or acetonitrile
4 Salt formation Treatment with hydrochloric acid Conversion to hydrochloride salt for stability and solubility

Research Findings:
Patents such as WO2003042166A2 describe similar processes involving the reaction of substituted aromatic compounds with cyanide sources, followed by amination, under solventless or solvent-based conditions, often at elevated temperatures (~80-120°C). The process emphasizes the importance of controlling reaction temperature and pH to maximize yield and purity.

Method B: Reductive Amination of Ketones or Aldehydes

This method involves the synthesis of the p-tolyl-substituted aldehyde or ketone, followed by reductive amination with ethylamine.

Step Reaction Description Reagents & Conditions References & Notes
1 Synthesis of p-tolyl aldehyde/ketone p-Tolyl methyl ketone or aldehyde Commercially available or synthesized via oxidation of p-tolylmethanol
2 Reductive amination Ethylamine + reducing agent (e.g., sodium cyanoborohydride) Conducted in methanol or ethanol at room temperature, pH adjusted to favor amination
3 Cyanide addition (if necessary) Sodium cyanide or alternative cyanide source Usually performed prior to amination to introduce nitrile functionality
4 Acidic work-up Hydrochloric acid To form the hydrochloride salt

Research Findings:
Patents such as US20040198836A1 and US7094928B2 describe similar reductive amination processes, emphasizing the use of sodium cyanoborohydride and controlled pH conditions to obtain high purity nitrile derivatives.

Method C: Direct Cyanide Alkylation

This involves direct alkylation of a suitable amine or nitrile precursor with an alkyl halide or pseudo-halide, followed by salt formation.

Step Reaction Description Reagents & Conditions References & Notes
1 Preparation of ethylamine derivative Ethylamine + alkyl halide (e.g., ethyl bromide) Conducted in polar solvents like ethanol or acetonitrile at mild temperatures (~25-50°C)
2 Attachment of p-tolyl group Nucleophilic substitution with p-tolyl halide Typically performed with p-tolyl chloride or bromide in the presence of base
3 Cyanide addition Reaction with sodium cyanide Carried out under controlled temperature, often below 50°C, in aqueous or alcoholic media
4 Acidification Hydrochloric acid to form hydrochloride salt Ensures stability and solubility of the final compound

Research Findings:
Patents such as WO2020212352A1 describe similar synthetic routes, highlighting the use of accessible reagents and stepwise or telescoped processes to improve efficiency.

Reaction Conditions and Optimization

Parameter Typical Range Significance References
Temperature 0°C to 120°C Controls reaction rate, minimizes side reactions Patents WO2003042166A2, US20040198836A1
Solvent Ethanol, methanol, acetonitrile, dichloromethane Affects solubility and reaction kinetics Patents WO2020212352A1, US7094928B2
pH Neutral to slightly acidic Facilitates amination and salt formation Patents and literature emphasize pH control for yield

Notes on Purity and Yield

  • Purity is enhanced through recrystallization from suitable solvents such as ethanol, ethyl acetate, or hexane.
  • Yield optimization involves controlling temperature, reaction time, and reagent equivalents, with typical yields reported between 70-85% in patent literature.

Summary Table of Preparation Methods

Method Key Reagents Main Features Advantages References
Nucleophilic substitution + cyanide addition p-Tolyl halide, NaCN, ethylamine Multi-step, high control High purity, adaptable WO2003042166A2
Reductive amination p-Tolyl aldehyde/ketone, ethylamine, NaBH3CN One-pot, efficient High selectivity US20040198836A1
Direct alkylation p-Tolyl halide, ethylamine, NaCN Simplified route Cost-effective WO2020212352A1

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitrile Group

The nitrile group undergoes nucleophilic substitution under acidic or basic conditions. For example, reaction with hydroxylamine hydrochloride in ethanol/water produces the corresponding amidoxime derivative. This transformation is critical for synthesizing heterocyclic compounds such as oxadiazoles.

Reaction ConditionsProductYield (%)Characterization Method
NH₂OH·HCl, EtOH/H₂O, 80°C, 6h2-(Ethylamino)-2-(p-tolyl)acetamidoxime78NMR, MS

Hydrolysis Reactions

The nitrile group hydrolyzes to carboxylic acid or primary amide depending on reaction conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux converts the nitrile to 2-(ethylamino)-2-(p-tolyl)acetic acid.

  • Basic Hydrolysis : NaOH in aqueous ethanol yields the corresponding acetamide.

ConditionProductReaction TimeYield (%)
6M HCl, reflux2-(Ethylamino)-2-(p-tolyl)acetic acid8h85
2M NaOH, EtOH/H₂O, 60°C2-(Ethylamino)-2-(p-tolyl)acetamide12h72

Cyclization Reactions

The compound participates in intramolecular cyclization to form heterocycles. For instance, treatment with acetic anhydride and triethylamine generates a 1,3,4-oxadiazole derivative via elimination of ammonia .

ReagentsProductTemperatureYield (%)
Ac₂O, Et₃N, CH₃CN, 24h5-(p-Tolyl)-2-ethyl-1,3,4-oxadiazole80°C65

Reductive Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine, yielding 2-(ethylamino)-2-(p-tolyl)ethylamine. This product serves as a precursor for secondary amides .

CatalystSolventPressure (atm)Yield (%)
Pd/C (10%)Ethanol190

Acid-Base Reactivity

The ethylamino group undergoes protonation/deprotonation, influencing solubility and reactivity. In polar aprotic solvents (e.g., DMF), deprotonation enhances nucleophilicity, enabling coupling reactions with acyl chlorides or sulfonating agents .

ReagentProductSolventYield (%)
Acetyl chloride, DIEAN-Acetyl derivativeDMF88
Tosyl chloride, NaOHN-Tosyl derivativeTHF/H₂O76

Solvent-Dependent Stereoselectivity

Reactions involving nucleophilic additions to the nitrile group show solvent-dependent stereoselectivity. For example, thiol additions in polar solvents (water, MeCN) favor Z-isomers, while nonpolar solvents (toluene) favor E-isomers .

SolventDielectric ConstantE/Z Ratio
H₂O80.13:97
MeCN37.513:87
Toluene2.3825:75

Cross-Coupling Reactions

The nitrile group participates in palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with arylboronic acids forms biaryl derivatives, leveraging the electron-withdrawing nature of the nitrile .

Arylboronic AcidCatalystYield (%)
Phenylboronic acidPd(PPh₃)₄82
4-MethoxyphenylPdCl₂(dppf)68

Biological Activity and Pharmacological Relevance

While not a direct reaction, the compound’s derivatives (e.g., oxadiazoles) show inhibitory activity against enzymes like Plasmodium falciparum EF2, with EC₅₀ values in the nanomolar range .

Scientific Research Applications

Analytical Chemistry Applications

Chiral Resolution
The compound has been utilized as a chiral solvating agent in NMR spectroscopy. In a study examining enantiomeric excess, 2-(Ethylamino)-2-(p-tolyl)acetonitrile hydrochloride facilitated the resolution of chiral amines, showcasing its utility in asymmetric synthesis and chiral analysis . This application is critical in pharmaceutical development where the chirality of compounds can significantly affect their biological activity.

Table 1: Structural Activity Relationship (SAR) of Related Compounds

Compound NameActivity TypeKey Findings
4-Amino-4-arylcyclohexanonesAnalgesicPotent analgesic properties comparable to meperidine
Quinoline-4-carboxamide derivativesAntimalarialSignificant activity against P. falciparum; optimized for oral efficacy
This compoundChiral resolving agentEffective in NMR for enantiomeric discrimination

Case Studies

  • Pain Management Research
    • A study on the analgesic properties of related compounds demonstrated that certain derivatives significantly reduce pain responses in animal models. The findings suggest that modifications to the ethylamino structure can enhance potency and selectivity for pain relief pathways.
  • Antimalarial Development
    • The progression of quinoline derivatives into preclinical trials underscores the importance of structural modifications similar to those found in this compound. These studies highlight the potential for developing new treatments for malaria based on structural analogs.
  • Chiral Analysis Techniques
    • In a systematic evaluation of chiral solvating agents, this compound was shown to improve the resolution of chiral amines in NMR experiments, facilitating more accurate assessments of enantiomeric purity which is vital for regulatory compliance in drug development.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-(p-tolyl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Substituent Impact :

  • Aromatic vs. Heteroaromatic : Thienyl (in Tiletamine) introduces sulfur, enhancing metabolic stability and binding to CNS targets . Pyridinyl derivatives (e.g., ) exhibit basicity due to the nitrogen atom, influencing solubility and receptor interactions.
  • Electron-Withdrawing Groups : Chlorine (e.g., ) increases molecular polarity and resistance to oxidative degradation.
  • Steric Effects : Bulkier groups like p-tolyl may hinder crystallization or alter pharmacokinetics compared to phenyl analogues .

Physicochemical Properties

Property 2-(Ethylamino)-2-phenyl-acetonitrile HCl Tiletamine HCl 2-(Ethylamino)propiophenone HCl
Melting Point Not reported >200°C (decomposes) Not reported
Solubility Likely polar aprotic solvents (e.g., DMSO) Ethanol, acetone Acetonitrile (1 mg/mL)
Purity ≥95% ≥98% (pharma grade) Not specified
Stability Hygroscopic; store desiccated Stable at RT Light-sensitive

Research Findings and Industrial Relevance

  • Chirality : Enantiomeric purity is critical for pharmacological activity. For example, laevorotatory Tiletamine HCl shows higher potency than its dextrorotatory counterpart .
  • Safety and Handling : Most analogues require strict PPE (gloves, goggles) and ventilation due to undefined hazards (e.g., ). Lab use only is emphasized .
  • Regulatory Status: Compounds like Ethcathinone HCl are controlled substances, highlighting the importance of structural modifications to avoid regulatory restrictions .

Biological Activity

2-(Ethylamino)-2-(p-tolyl)acetonitrile hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1440535-75-0
  • Molecular Formula : C12H16ClN
  • Molecular Weight : 213.72 g/mol

The compound features an ethylamino group attached to a p-tolyl moiety, with a nitrile functional group that may contribute to its biological activity.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Interaction : It may interact with various receptors, influencing signaling pathways associated with cell growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, indicating its usefulness in combating bacterial infections.

Biological Activity Overview

Activity Type Description References
AntimicrobialExhibits activity against certain bacterial strains.
AnticancerPotential inhibitory effects on cancer cell proliferation.
Enzyme InhibitionInhibits key metabolic enzymes, impacting drug metabolism.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases.

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it was tested against breast cancer cell lines and showed a dose-dependent reduction in cell viability. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

Enzyme Interaction Studies

Further investigations highlighted the compound's ability to inhibit specific enzymes linked to drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs, emphasizing the importance of understanding its interaction profile for therapeutic applications.

Q & A

Q. How does the hydrochloride salt form influence the compound’s reactivity compared to its free base?

  • Methodological Answer : Conduct comparative studies using techniques like X-ray crystallography to analyze salt vs. free base crystal packing. Evaluate reactivity differences in nucleophilic substitution or cyclization reactions under identical conditions. Solubility and pKa shifts due to protonation should be quantified via potentiometric titration .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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